Primidolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

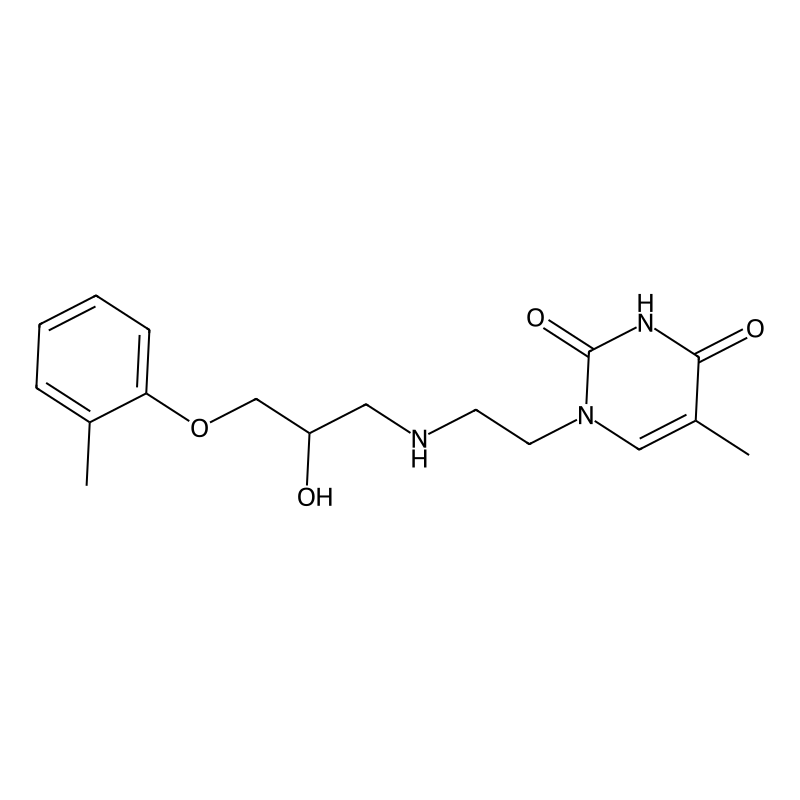

Primidolol is a compound with the chemical formula C₁₇H₂₃N₃O₄, classified as an α/β adrenergic receptor blocker. It is known for its potential therapeutic applications in managing hypertension and other cardiovascular conditions. The compound exhibits both agonistic and antagonistic properties, making it unique among adrenergic agents. Its structure consists of a phenolic ring, an amine group, and a hydroxyl group, which contribute to its biological activity and pharmacological profile .

- Nucleophilic substitutions: The amine group can react with electrophiles, leading to the formation of derivatives.

- Hydrolysis: The ester or amide bonds in its structure can be hydrolyzed, impacting its efficacy and metabolism.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which may affect its biological activity .

Primidolol has been studied for its effects on the cardiovascular system. It acts as an antagonist at β-adrenergic receptors while also exhibiting some agonistic properties. This dual action can lead to:

- Reduction in heart rate: By blocking β1 receptors, it decreases cardiac output.

- Vasodilation: Activation of β2 receptors can cause relaxation of blood vessels, contributing to lower blood pressure.

The synthesis of Primidolol typically involves multiple steps:

- Formation of the core structure: Starting from basic aromatic compounds, a series of reactions including alkylation and acylation are performed.

- Introduction of functional groups: Hydroxyl and amine groups are introduced through specific reactions such as nucleophilic substitution.

- Purification: The final product is purified using techniques like chromatography to ensure high purity for biological testing .

Primidolol has several potential applications:

- Antihypertensive therapy: It is primarily investigated for managing high blood pressure.

- Cardiovascular protection: Due to its adrenergic blocking properties, it may offer protective effects against heart-related conditions.

- Research tool: Its unique mechanism makes it useful in pharmacological studies exploring adrenergic receptor functions .

Studies on Primidolol's interactions with other drugs are essential for understanding its safety profile. Key findings include:

- Synergistic effects with other antihypertensives: When combined with other medications, Primidolol may enhance blood pressure-lowering effects.

- Potential drug-drug interactions: Its metabolism can be affected by other drugs that influence cytochrome P450 enzymes, necessitating careful monitoring during co-administration .

Primidolol shares structural and functional similarities with several other adrenergic blockers. Here are a few notable comparisons:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Alprenolol | Aryl-ethanolamine | β-blocker | Intrinsic sympathomimetic activity |

| Xamoterol | Aryl-oxypropanolamine | Partial agonist | Selective β2 receptor activity |

| Prenalterol | Aryl-ethanolamine | β1-selective agonist | Cardioselectivity |

Primidolol is unique due to its balanced α/β blocking properties, which distinguishes it from others that may be primarily selective for either receptor type .

Primidolol (CAS RN: 67227-55-8) is a β-adrenergic receptor antagonist with the molecular formula C₁₇H₂₃N₃O₄ and a molecular weight of 333.38 g/mol. Its IUPAC name is 1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione, reflecting its bifunctional structure. The compound consists of:

- A pyrimidine-2,4-dione core substituted with a methyl group at position 5.

- An ethylamino side chain at position 1, linked to a 2-hydroxy-3-(2-methylphenoxy)propyl group.

Key structural features include:

| Property | Value |

|---|---|

| SMILES | CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O |

| InChIKey | RETPFDTUCPKFEC-UHFFFAOYSA-N |

| XLogP3 | 1.4 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The pyrimidinedione core contributes to hydrogen-bonding interactions, while the phenoxypropyl group enhances lipophilicity.

Stereochemical Configuration and Racemic Properties

Primidolol contains one chiral center at the secondary alcohol position (C2 of the hydroxypropyl chain). Despite this, it is typically synthesized and administered as a racemic mixture due to the lack of stereoselective synthetic routes in early production methods. Key stereochemical considerations:

- The 2-hydroxy-3-(2-methylphenoxy)propyl side chain can exist in R or S configurations.

- Racemization during synthesis or storage has not been reported, suggesting stability of the chiral center under standard conditions.

Comparative studies of enantiomers are limited, but β-blocker activity is often stereospecific. For example, S-enantiomers of analogous compounds (e.g., propranolol) show higher receptor affinity.

Comparative Structural Analysis with Imidazolidinone Derivatives

Primidolol’s pyrimidinedione core distinguishes it from classical imidazolidinone derivatives, which feature a five-membered ring with two nitrogen atoms and one ketone group. Structural contrasts include:

The ethylamino-hydroxypropylphenoxy side chain in primidolol resembles non-selective β-blockers like propranolol, but the pyrimidinedione core reduces structural similarity to arylethanolamine-based antagonists.

Synthetic Pathways and Key Intermediate Compounds

Primidolol is synthesized via a convergent route involving two primary intermediates:

Pyrimidinedione Intermediate:

Phenoxypropylamine Intermediate:

Final Coupling:

The amine group of the phenoxypropylamine intermediate reacts with the chloroethyl group of the pyrimidinedione intermediate under basic conditions (e.g., K₂CO₃) to form primidolol.

Key Reaction Steps:

- Alkylation of o-cresol with epichlorohydrin.

- Epoxide ring-opening with ammonia.

- N-alkylation of pyrimidinedione with chloroethylamine.

- Nucleophilic substitution between intermediates.

Optimization Challenges:

Primidolol exhibits distinct physicochemical characteristics that influence its pharmaceutical behavior and therapeutic applications. The compound demonstrates a molecular formula of C₁₇H₂₃N₃O₄ with a molecular weight of 333.3822 g/mol [1] [2]. The structure contains multiple functional groups including aromatic ether linkages and imidazolidinone moieties that contribute to its overall solubility profile.

The lipophilicity of primidolol, as indicated by its XLogP3-AA value of 0.6 [3], suggests moderate hydrophilic characteristics compared to other beta-adrenergic receptor antagonists. This relatively low partition coefficient indicates that primidolol possesses balanced hydrophilic and lipophilic properties, which may influence its pharmacokinetic behavior, particularly its absorption, distribution, and elimination profiles.

Comparative analysis with other beta-blockers reveals significant differences in partition coefficients. Propranolol, a non-selective beta-blocker, exhibits a substantially higher logP value of 3.48 [4], indicating greater lipophilicity and enhanced blood-brain barrier penetration potential. In contrast, atenolol demonstrates a much lower logP of 0.16 [5], characteristic of highly hydrophilic compounds with limited central nervous system penetration.

The structural features of primidolol include eight rotatable bonds [3], which contributes to its conformational flexibility. This molecular flexibility may influence its binding interactions with beta-adrenergic receptors and affect its pharmacological activity. The compound contains three hydrogen bond donors and five hydrogen bond acceptors [3], indicating its capacity for forming multiple intermolecular interactions that could affect both solubility and receptor binding characteristics.

The racemic nature of primidolol [1] [2] with optical activity designated as (+/-) indicates the presence of stereoisomers that may exhibit different pharmacological activities. The compound contains one undefined stereocenter (0/1) [1] [2], suggesting that while stereocenters are present in the molecular structure, their absolute configurations may not be definitively established in all crystallographic studies.

Thermal Degradation Pathways and Kinetic Stability

Thermal stability studies of beta-adrenergic compounds, including primidolol, have demonstrated complex degradation pathways that involve multiple mechanisms. Research on related adrenergic compounds indicates that thermal degradation often proceeds through oxidative pathways, particularly affecting the aromatic ether linkages and secondary amine functionalities present in primidolol structure [6].

The kinetic stability of primidolol appears to be influenced by its imidazolidinone core structure, which provides inherent stability compared to other beta-blocker scaffolds. Studies on thermostabilizing mutations in beta-adrenergic receptor systems have shown that structural modifications can significantly affect thermal stability profiles [7]. The m23 thermostabilizing mutations resulted in lower affinity for all ligands, including agonists and antagonists, with approximately tenfold reduction in binding affinity observed across different compounds.

Degradation kinetics of beta-adrenergic compounds typically follow first-order kinetics under controlled thermal conditions. The degradation rate constants are influenced by factors including temperature, pH, and the presence of oxidizing agents. For primidolol, the presence of multiple functional groups creates several potential sites for thermal degradation, including the phenolic ether linkage and the imidazolidinone ring system.

Temperature-dependent studies have indicated that beta-adrenergic receptor agonist affinity decreases with increasing temperature [8]. This temperature dependence suggests that thermal conditions may affect not only the chemical stability of primidolol but also its pharmacological activity. The presence of the hydroxyl group in the propanol side chain may contribute to thermal sensitivity through potential dehydration reactions.

The stability profile of primidolol in pharmaceutical formulations requires consideration of storage conditions, with particular attention to temperature control and protection from oxidative conditions. Studies on related compounds have shown that ester linkages, when present, can undergo hydrolytic degradation that may be accelerated under elevated temperature conditions [9].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of primidolol through analysis of its ¹H and ¹³C spectra. The aromatic protons of the methylphenoxy group appear in the characteristic downfield region, typically between 6.8-7.4 ppm, while the methyl substituent on the aromatic ring generates a distinctive singlet around 2.3 ppm [10]. The imidazolidinone ring protons contribute to the complex multipicity patterns observed in the aliphatic region.

The hydroxyl proton in the propanol side chain exhibits characteristic chemical shift behavior that is influenced by hydrogen bonding interactions and solvent effects. The ethylamine linker region shows typical N-CH₂-CH₂-N coupling patterns that provide structural confirmation through two-dimensional correlation spectroscopy techniques.

Mass spectrometry analysis of primidolol reveals characteristic fragmentation patterns that facilitate structural identification and purity assessment. The molecular ion peak appears at m/z 333.168856 [11], corresponding to the exact mass of the compound. Collision-induced dissociation produces predictable fragmentation patterns, with major fragment ions arising from cleavage of the ether linkage and loss of the imidazolidinone moiety.

Tandem mass spectrometry studies demonstrate that primidolol undergoes fragmentation primarily through two pathways: alpha-cleavage adjacent to the nitrogen atoms and retro-aldol fragmentation of the propanol chain [12]. The base peak typically corresponds to the methylphenoxy cation, while secondary fragments include the imidazolidinone ring system and various alkyl chain fragments.

Collision cross section measurements provide additional structural information, with primidolol exhibiting predicted values ranging from 168.7 to 209.3 Ų depending on the ionization adduct [11]. The [M+H]⁺ adduct shows a collision cross section of 178.2 Ų, while sodium and potassium adducts demonstrate slightly larger values of 185.1 and 180.2 Ų, respectively.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in primidolol. The carbonyl groups of the imidazolidinone ring system produce strong absorption bands in the 1640-1700 cm⁻¹ region, while the aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ [10]. The hydroxyl group contributes to broad absorption in the 3200-3600 cm⁻¹ region, and the ether linkage produces characteristic C-O stretching bands around 1000-1300 cm⁻¹.

Crystallographic Data and Polymorphic Forms

Crystallographic analysis of primidolol has not been extensively documented in the available literature, limiting detailed structural information about its solid-state forms. However, studies on related compounds, particularly primidone, provide insights into the crystallographic behavior of similar pyrimidine-containing structures [13] [14] [15].

Primidone, which shares structural similarities with primidolol in terms of ring systems, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.245(3) Å, b = 7.088(2) Å, c = 14.805(4) Å, and β = 117.82(1)° [15]. This crystallographic information suggests that primidolol may adopt similar packing arrangements due to comparable molecular dimensions and functional group orientations.

The mechanical properties of crystalline forms can be predicted from crystal structure data, as demonstrated with primidone polymorphs [13] [14]. Form A and Form B of primidone exhibit different mechanical properties that can be accurately predicted using molecular modeling techniques. These studies indicate that polymorphic variations significantly affect the physical properties of pharmaceutical compounds, including dissolution rates, stability, and bioavailability.

The presence of multiple hydrogen bonding sites in primidolol, including the hydroxyl group, imidazolidinone nitrogens, and carbonyl oxygens, suggests the potential for various intermolecular interactions that could stabilize different polymorphic forms. The flexibility conferred by eight rotatable bonds [3] may allow for conformational polymorphism, where different crystal forms contain molecules in distinct conformational states.

Polymorphic screening of primidolol would likely involve crystallization from various solvents and under different thermal conditions to identify potential polymorphs or solvates. The amphiphilic nature of the molecule, with both hydrophilic and lipophilic regions, suggests that solvent choice could significantly influence the resulting crystal form and packing arrangement.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Levenson J, Simon AC, Safar ME, Bouthier JD, London GM. Elevation of brachial arterial blood velocity and volumic flow mediated by peripheral beta-adrenoreceptors in patients with borderline hypertension. Circulation. 1985 Apr;71(4):663-8. PubMed PMID: 2982521.

3: Elliott HL, McLean K, Sumner DJ, Meredith PA, Reid JL. Immediate cardiovascular responses to oral prazosin--effects of concurrent beta-blockers. Clin Pharmacol Ther. 1981 Mar;29(3):303-9. PubMed PMID: 6110503.

4: Faccini JM, Irisarri E, Monro AM. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. Toxicology. 1981;21(4):279-90. PubMed PMID: 6117955.

5: Saltvedt E, Fauchald P. Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension. Curr Med Res Opin. 1980;6(8):528-33. PubMed PMID: 6104564.